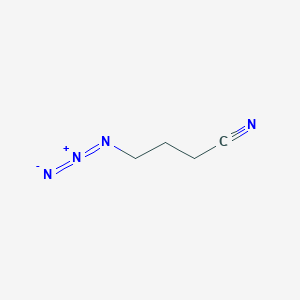

4-Azidobutanenitrile

Description

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry Research

The importance of 4-azidobutanenitrile in organic chemistry research stems from its role as a versatile C4 building block. diva-portal.org The presence of two distinct functional groups allows for sequential and chemoselective transformations, enabling the synthesis of a diverse array of target molecules.

A primary application of this compound is as a precursor to 4-aminobutanenitrile. tandfonline.comtandfonline.comingentaconnect.com 4-aminobutanenitrile is a valuable synthetic intermediate for compounds aimed at treating neurological disorders, including Parkinson's and Alzheimer's diseases. tandfonline.comingentaconnect.comresearchgate.netresearchgate.net Furthermore, it is an industrial precursor for the synthesis of pyrroline (B1223166) and pyrrolidine, which are common scaffolds in medicinal chemistry. tandfonline.comtandfonline.comingentaconnect.com

The azide (B81097) and nitrile functionalities also allow for its incorporation into more complex structures. For instance, it has been utilized in the synthesis of a bifunctional, noncanonical amino acid, 4-(6-(3-azidopropyl)-s-tetrazin-3-yl) phenylalanine (pTAF), by reacting it with Boc-l-4-cyanophenylalanine. nih.gov This highlights its utility in creating advanced bioorthogonal tools for protein modification. nih.govnih.gov Research has also documented its use as a starting material for potential therapeutic agents, such as in the development of phenylphthalazinone-based inhibitors of Leishmania infantum and nicotinamide (B372718) phosphoribosyltransferase inhibitors.

Table 1: Applications of this compound as a Synthetic Intermediate

| Resulting Compound/Class | Significance | Reference(s) |

| 4-Aminobutanenitrile | Precursor for neurological disorder therapeutics and industrial chemicals (pyrroline, pyrrolidine). | tandfonline.comtandfonline.comingentaconnect.comresearchgate.net |

| 4-(4-benzoyl-1H-1,2,3-triazol-1-yl)butanenitrile | Downstream product indicating use in triazole synthesis. | |

| 2-Pyrrolidinone | A downstream product accessible from this compound derivatives. | |

| Tetrazoles (e.g., Trimethylenetetrazole) | The azide group can be used to form tetrazole rings. | |

| 4-(6-(3-azidopropyl)-s-tetrazin-3-yl) phenylalanine (pTAF) | A noncanonical amino acid for bioorthogonal protein labeling. | nih.gov |

Overview of Reactivity Profiles in Contemporary Synthetic Methodologies

The reactivity of this compound is dominated by the distinct chemical properties of its azide and nitrile moieties. These groups can react independently, allowing for a wide range of synthetic transformations.

Reduction of the Azide Group: A common transformation is the reduction of the azide group to a primary amine, yielding 4-aminobutanenitrile. The Staudinger reduction, which uses a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis, is a frequently employed method. tandfonline.comtandfonline.com Research has focused on optimizing this reaction; for example, a modified procedure using pyridine (B92270) as the solvent and controlling the addition of water and reaction temperature was shown to significantly improve the yield of 4-aminobutanenitrile to 69%. tandfonline.comingentaconnect.comresearchgate.net Other reported methods, such as cobalt(II)-catalyzed reduction with sodium borohydride (B1222165) (NaBH₄), have been investigated but were found to be low yielding in some cases. tandfonline.comtandfonline.comingentaconnect.com

Cycloaddition Reactions: The azide group in this compound is a classic 1,3-dipole, making it an ideal participant in cycloaddition reactions. youtube.com This reactivity is central to its use in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.orgnih.gov

Azide-Alkyne Cycloaddition: The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable, aromatic 1,2,3-triazole rings. youtube.comorganic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly powerful as it proceeds with high efficiency and regioselectivity, typically at room temperature and in benign solvents like water. organic-chemistry.orgnih.gov This reaction allows this compound to act as a linker molecule, connecting different molecular fragments. medchemexpress.com It can also participate in strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cyclooctynes, which avoids the need for a metal catalyst and is highly valuable in biological systems. wikipedia.orgmedchemexpress.com

[4+2] Cycloaddition: While the azide-alkyne reaction is a [3+2] cycloaddition, azides can also participate in other cycloaddition variants, which are fundamental for synthesizing various nitrogen-containing heterocycles. libretexts.orgmdpi.comscirp.orgbeilstein-journals.org

The dual functionality of this compound makes it a powerful tool in modern synthetic chemistry, enabling the efficient construction of molecules with applications ranging from materials science to medicinal chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21994-40-1 |

| Molecular Formula | C₄H₆N₄ |

| Molecular Weight | 110.12 g/mol |

| Alternate Name | 3-Cyanopropyl azide |

Structure

3D Structure

Properties

IUPAC Name |

4-azidobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-4-7-8-6/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIAREQXQLOOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398334 | |

| Record name | 4-azidobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21994-40-1 | |

| Record name | NSC137895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 4-Azidobutanenitrile

Synthesis from Halobutanenitrile Precursors (e.g., 4-Chlorobutanenitrile, 4-Bromobutanenitrile)

The primary and most well-established method for the synthesis of this compound involves the nucleophilic substitution of a halide from a 4-halobutanenitrile precursor. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where the azide (B81097) ion (N₃⁻) acts as the nucleophile, displacing the halide (e.g., chloride or bromide) from the 4-position of the butanenitrile chain.

The general reaction scheme is as follows:

X-(CH₂)₃-CN + NaN₃ → N₃-(CH₂)₃-CN + NaX (where X = Cl, Br)

This synthesis is typically carried out by reacting a 4-halobutanenitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile, with an alkali metal azide, most commonly sodium azide (NaN₃). The choice of solvent is crucial for the efficiency of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can solvate the cation (Na⁺) while leaving the azide nucleophile relatively free to attack the electrophilic carbon atom bonded to the halogen.

The reactivity of the halobutanenitrile precursor is dependent on the nature of the halogen leaving group. Bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater polarizability. Consequently, 4-bromobutanenitrile generally reacts faster or under milder conditions than 4-chlorobutanenitrile.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. Upon completion, the product, this compound, is typically isolated through an aqueous workup to remove the inorganic salt byproduct (e.g., NaCl or NaBr) and excess sodium azide, followed by extraction with an organic solvent and subsequent purification, often by distillation under reduced pressure due to the compound's potential thermal instability.

Transformations Involving this compound as a Starting Material

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the azide functional group. One of its most significant transformations is its reduction to the corresponding amine, 4-aminobutanenitrile.

Regioselective Reductions to 4-Aminobutanenitrile

The conversion of the azide group in this compound to an amine group is a key step in the synthesis of various more complex molecules. This reduction must be performed regioselectively, meaning the azide group is reduced without affecting the nitrile group. Several methods have been developed to achieve this transformation.

One method for the reduction of this compound to 4-aminobutanenitrile involves the use of a cobalt(II) catalyst in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄). Research has shown that the synthesis of 4-aminobutanenitrile via a Co(II) catalyzed reduction of this compound with NaBH₄ can be low yielding. researchgate.net The catalytic cycle is believed to involve the coordination of the azide to the cobalt center, followed by reduction and subsequent release of the amine product. The nitrile group is generally less reactive towards these conditions, allowing for the desired selective transformation.

The Staudinger reduction is a widely used and mild method for converting azides to amines. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide.

The reaction proceeds in two main steps:

Formation of the iminophosphorane: N₃-(CH₂)₃-CN + PPh₃ → Ph₃P=N-(CH₂)₃-CN + N₂

Hydrolysis: Ph₃P=N-(CH₂)₃-CN + H₂O → H₂N-(CH₂)₃-CN + Ph₃P=O

Initial studies of the one-pot Staudinger reduction of this compound in tetrahydrofuran (B95107) (THF) resulted in low yields. researchgate.net ¹H-NMR analysis revealed the formation of the stable iminophosphorane intermediate after 22 hours at room temperature. researchgate.net This observation indicated that the hydrolysis step was the rate-limiting step under these conditions. Increasing the reaction temperature to 40°C was found to promote the hydrolysis of the intermediate to the desired 4-aminobutanenitrile. researchgate.net

Staudinger Reduction Methodologies: Optimization and Mechanistic Studies

Solvent Effects on Reaction Efficiency and Yield

Further optimization of the Staudinger reduction of this compound has demonstrated a significant dependence on the solvent system. A modified procedure was developed that led to a substantial improvement in the yield of 4-aminobutanenitrile. researchgate.net

This optimized method involves:

Using pyridine (B92270) as the solvent.

Adding water to the reaction mixture 3 hours after the addition of triphenylphosphine.

Increasing the reaction temperature to 40°C.

This modified approach resulted in a 69% yield of 4-aminobutanenitrile. researchgate.net The use of pyridine as a solvent likely facilitates the reaction, and the timed addition of water followed by heating ensures the efficient hydrolysis of the iminophosphorane intermediate.

The following table summarizes the findings of the Staudinger reduction optimization:

| Solvent | Conditions | Yield of 4-Aminobutanenitrile | Reference |

| Tetrahydrofuran (THF) | Room temperature, 22 hours | Low | researchgate.net |

| Tetrahydrofuran (THF) | Increased temperature to 40°C | Improved, but not quantified | researchgate.net |

| Pyridine | Addition of water after 3 hours, increased temperature to 40°C | 69% | researchgate.net |

Derivatization in the Synthesis of Azide-Functionalized Ligands and Building Blocks

The azide group of this compound is not only a precursor to amines but also a powerful functional group for creating complex molecular architectures. Its ability to participate in bioorthogonal reactions, such as cycloadditions, makes it an invaluable building block for specialized ligands and noncanonical amino acids.

This compound has been successfully employed as an azide-bearing ligand in the synthesis of symmetrical, metal-based, photolabile crosslinkers. nih.gov Specifically, ruthenium-based complexes have been developed for use in creating photodegradable hydrogels. nih.govresearchgate.net In these syntheses, this compound is coordinated to a ruthenium metal center, forming symmetrical structures where the azide functionalities are positioned to act as crosslinking points. nih.gov

Two notable examples are:

Ru(2,2'-biquinoline)₂(this compound)₂ (Rubiq) nih.gov

Ru(2,2'-bipyridine)₂(this compound)₂ (Rubpy) nih.gov

These complexes are designed so that the azide groups can readily participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with other molecules, such as PEG-tetraBCN, to form hydrogels. nih.gov The resulting ruthenium-based crosslinkers are photolabile, meaning they can be cleaved upon exposure to specific wavelengths of visible light, allowing for controlled degradation of the hydrogel material. nih.govresearchgate.net This property is highly desirable for applications in tissue engineering and controlled drug delivery. researchgate.net

| Crosslinker Name | Chemical Formula | Absorbance λmax | Degradation Light |

|---|---|---|---|

| Rubiq | Ru(2,2'-biquinoline)₂(this compound)₂ | 617 nm | Red Light (>617 nm) |

| Rubpy | Ru(2,2'-bipyridine)₂(this compound)₂ | 530 nm | Green Light (>530 nm) |

The use of small, azide-functionalized molecules is a key strategy in the construction of noncanonical amino acids (ncAAs). researchgate.net These synthetic amino acids can be genetically encoded into proteins, providing a powerful tool for site-specific protein modification. researchgate.netresearchgate.net The azide group serves as a bioorthogonal "handle," allowing for specific chemical reactions to be performed on the protein without interfering with native biological processes. nih.govmedchemexpress.com

A pertinent example is the design of the ncAA 4-(6-(3-azidopropyl)-s-tetrazin-3-yl) phenylalanine (pTAF) . researchgate.netresearchgate.net This amino acid uniquely contains two bioorthogonal handles: an azide and a tetrazine. researchgate.net While the synthesis of pTAF itself utilizes a 3-azidopropyl group, it exemplifies the principle of using azido-alkyl precursors, which are structurally analogous to this compound, to build complex ncAAs. researchgate.netresearchgate.net The synthesis involves coupling a protected phenylalanine derivative with a molecule containing the azidopropyl-tetrazine moiety. researchgate.net Once incorporated into a protein, the azide handle on pTAF can be selectively modified using click chemistry, such as SPAAC, enabling the attachment of fluorophores, drugs, or other labels. researchgate.netresearchgate.net

| ncAA Name | Abbreviation | Key Functional Groups | Application Principle |

|---|---|---|---|

| 4-(6-(3-azidopropyl)-s-tetrazin-3-yl) phenylalanine | pTAF | Azide, Tetrazine | Provides two mutually orthogonal handles for site-specific, one-pot dual functionalization of proteins. researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Pathways

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the construction of cyclic molecules. libretexts.org The azide (B81097) group of 4-azidobutanenitrile is an excellent participant in several types of cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.orgijrpc.com

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile, such as an alkyne or alkene. wikipedia.orgorganic-chemistry.org In this reaction, the azide acts as the 1,3-dipole. The thermal reaction between an azide and an alkyne typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. nih.govorganic-chemistry.orgwikipedia.org This lack of regioselectivity can be a significant drawback in targeted synthesis. nobelprize.org The reaction proceeds via a concerted, pericyclic mechanism involving the participation of 4π electrons from the azide and 2π electrons from the alkyne. organic-chemistry.org

A major advancement in the field of click chemistry was the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction, independently reported by the groups of Meldal and Sharpless, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org Unlike the thermal Huisgen cycloaddition, the CuAAC reaction proceeds under mild conditions, often at room temperature and in aqueous solvents, and is a prime example of a "click" reaction due to its reliability and broad applicability. nih.govnobelprize.orgrsc.org The use of a copper(I) catalyst dramatically accelerates the reaction and overcomes the limitations of the thermal process. wikipedia.orgnobelprize.org

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.orgwikipedia.org This is in stark contrast to the uncatalyzed thermal reaction, which produces a mixture of both 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The high regioselectivity of the CuAAC reaction is a direct consequence of the copper-catalyzed mechanism, which proceeds through a different pathway than the concerted thermal cycloaddition. nih.govorganic-chemistry.org This control over the product's regiochemistry is crucial for applications where specific connectivity is required, such as in drug discovery and materials science. rsc.org

| Catalyst System | Key Features |

| Thermal (Uncatalyzed) | Requires high temperatures; produces a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org |

| Copper(I) Catalyzed (CuAAC) | Mild reaction conditions (room temperature, aqueous solvents); highly regioselective for the 1,4-isomer; significantly accelerated reaction rate. nih.govwikipedia.orgnobelprize.org |

| Ruthenium Catalyzed (RuAAC) | Complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted triazole. organic-chemistry.orgwikipedia.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselectivity in 1,4-Disubstituted 1,2,3-Triazole Formation

Role in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. stanford.edu The azide group is a key functional group in this field due to its small size, stability, and lack of reactivity with most biological molecules. nih.gov

This compound can serve as a valuable "reaction handle" in bioorthogonal chemistry. The azide group allows for its specific attachment to molecules containing a complementary reactive partner, such as an alkyne, through the CuAAC reaction. nih.govresearchgate.net This enables the site-specific conjugation of various molecules, including fluorophores, drugs, and biomolecules like proteins and antibodies. researchgate.netresearchgate.net Site-specific conjugation is crucial for producing homogeneous and well-defined bioconjugates, which is essential for therapeutic and diagnostic applications. nih.gov The ability to precisely control the location of conjugation helps to maintain the biological activity of the modified molecule and ensures batch-to-batch reproducibility. For instance, unnatural amino acids containing azide groups can be incorporated into proteins, allowing for their subsequent modification at specific sites using bioorthogonal reactions. researchgate.netresearchgate.net

Orthogonality with Other Bioorthogonal Functionalities

A cornerstone of modern chemical biology is the concept of bioorthogonality, which describes chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org An essential feature of a bioorthogonal toolkit is the availability of multiple, mutually orthogonal reactions that can be performed simultaneously in the same biological environment to label different targets. The azide group of this compound is a key player in this field due to its small size, metabolic stability, and absence in most biological systems. wikipedia.org

The azide's ability to participate in reactions orthogonal to other bioorthogonal functionalities has been demonstrated in the synthesis of complex molecular probes. For instance, this compound is a key reagent in the synthesis of the noncanonical amino acid 4-(6-(3-azidopropyl)-s-tetrazin-3-yl)phenylalanine (pTAF). researchgate.netnih.gov This molecule contains both an azide group, derived from this compound, and a tetrazine group. nih.gov These two functional groups are mutually orthogonal; the azide participates in strain-promoted azide-alkyne cycloaddition (SPAAC), while the tetrazine reacts via an inverse-electron-demand Diels-Alder (IEDDA) ligation with a strained alkene like a trans-cyclooctene (B1233481) (TCO). nih.gov This orthogonality allows for the one-pot, dual labeling of proteins containing this amino acid, where each functional group reacts selectively with its specific partner without cross-reactivity. nih.gov

Another fundamental bioorthogonal reaction involving the azide group is the Staudinger ligation. Research has shown that this compound can be efficiently converted to 4-aminobutanenitrile via a Staudinger reduction using triphenylphosphine (B44618). researchgate.netingentaconnect.com While the classic Staudinger reduction hydrolyzes the intermediate aza-ylide to produce a primary amine, the Staudinger ligation modifies the phosphine (B1218219) reagent to include an electrophilic trap, resulting in a stable amide bond under biological conditions. sioc-journal.cn The selective reduction of the azide in this compound underscores its utility as a bioorthogonal handle. researchgate.netingentaconnect.com

The table below summarizes key bioorthogonal reaction pairs where an azide, such as that in this compound, can act as one of the partners.

| Azide Reaction | Orthogonal Partner | Resulting Linkage | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Triazole | Copper-free, fast, highly selective wikipedia.orgnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Dihydropyridazine | Extremely fast kinetics, orthogonal to SPAAC nih.gov |

| Staudinger Ligation | Engineered Phosphine | Amide | First developed bioorthogonal reaction, no catalyst needed sioc-journal.cn |

Other Selective Functionalization Strategies

Beyond its role in bioorthogonal chemistry, the azide group of this compound is amenable to a variety of other selective functionalization strategies. These methods leverage the unique reactivity of the azide to install nitrogen-containing motifs into organic molecules, often with high degrees of complexity and efficiency.

Azido-Functionalization of Alkenes

The direct difunctionalization of alkenes using an azide source is a powerful strategy for rapidly building molecular complexity. chemrevlett.com This approach typically involves the concomitant addition of an azide group and another functional group across a carbon-carbon double bond. nih.gov While literature specifically detailing this compound as the azide source in these reactions is not widespread, the principles of these reactions are broadly applicable to the azide functionality it possesses.

These transformations are often initiated by the generation of an azide radical, which then adds to the alkene. nih.gov The resulting carbon-centered radical intermediate can then be trapped in various ways to introduce the second functional group. Methodologies for azido-functionalization include:

Azidoarylation: An azide and an aryl group are added across the alkene.

Azidocyanation: An azide and a cyanide group are introduced. nih.gov

Hydroxyazidation: This reaction installs both an azide and a hydroxyl group, providing access to valuable β-azido alcohols. chemrevlett.com

These reactions can be catalyzed by various means, including transition metals or photoredox catalysts, and proceed under mild conditions. nih.govnih.gov The table below illustrates the general scope of a photocatalyzed azido-functionalization of various alkenes with different nucleophiles, a strategy in which this compound could potentially serve as the azide source precursor.

| Alkene Substrate | Nucleophile | Product Type | Reported Yield |

| Styrene | 1H-1,2,3-Triazole | 1,2-Azidoazole | 95% |

| 4-Methylstyrene | Acetic Acid | 1,2-Azidoester | 75% |

| Enamide | Methanol | 1,2-Azidoether | 88% |

| Dehydroamino Ester | Phenol | 1,2-Azidophenoether | 78% |

| Vinyl Sulfide | Benzoic Acid | 1,2-Azidoester | 65% |

| Data derived from a general photocatalyzed azidofunctionalization strategy and are representative of the reaction's scope. nih.gov |

Radical-Polar Crossover Strategies in Azide Transformations

A sophisticated strategy for the functionalization of molecules containing azide groups is the radical-polar crossover (RPCO). This type of reaction sequence links radical and ionic reaction pathways through a single-electron transfer event. sioc-journal.cnthieme-connect.de In the context of azide chemistry, an RPCO process typically begins with the radical addition of an azide to an alkene, forming a carbon-centered radical. beilstein-journals.org Instead of undergoing a radical-radical coupling, this intermediate is oxidized to a carbocation (a radical-to-cation crossover). This highly reactive carbocation is then trapped by a nucleophile to form the final product. nih.govbeilstein-journals.org

This approach has been successfully used in the azido-alkynylation of alkenes to produce homopropargylic azides. beilstein-journals.org A photocatalytic, redox-neutral radical-polar crossover process was key to achieving this transformation efficiently. beilstein-journals.org The strategy has also been generalized for the azidofunctionalization of a wide range of alkenes with various nucleophiles. nih.gov The power of the RPCO approach lies in its ability to combine the selectivity of radical addition with the diverse reactivity of cationic intermediates, all under mild, photochemically-driven conditions.

The following table demonstrates the versatility of the radical-polar crossover strategy for the difunctionalization of alkenes, using an azide source and various nucleophiles.

| Alkene | Nucleophile | Catalyst System | Product | Reported Yield |

| Styrene | 1H-Pyrazole | Ru(bpy)₃(PF₆)₂ / Blue LED | Azido-pyrazole adduct | 99% |

| 4-Methoxystyrene | Propionic Acid | Ru(bpy)₃(PF₆)₂ / Blue LED | Azido-ester adduct | 81% |

| 1-Octene | 4-Nitrobenzoic Acid | Ru(bpy)₃(PF₆)₂ / Blue LED | Azido-ester adduct | 55% |

| Anethole | Methanol | Ru(bpy)₃(PF₆)₂ / Blue LED | Azido-ether adduct | 70% |

| Indene | Phenylacetic Acid | Ru(bpy)₃(PF₆)₂ / Blue LED | Azido-ester adduct | 76% |

| Data are representative of a general photocatalyzed azidofunctionalization via a radical-polar crossover mechanism. nih.gov |

Spectroscopic Characterization Methodologies in 4 Azidobutanenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of 4-azidobutanenitrile research, ¹H-NMR is particularly valuable.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Reaction Monitoring and Intermediate Identification

¹H-NMR spectroscopy is instrumental in monitoring the progress of chemical reactions involving this compound. For instance, in the synthesis of 4-aminobutanenitrile from this compound via the Staudinger reduction, ¹H-NMR analysis is crucial for identifying the formation of key intermediates. tandfonline.comingentaconnect.com

A study monitoring this reaction revealed the formation of an iminophosphorane intermediate. tandfonline.comingentaconnect.com The progress of the reaction, including the hydrolysis of the intermediate to the final product, can be tracked by observing the changes in the ¹H-NMR spectrum over time. tandfonline.comingentaconnect.com This real-time monitoring allows for the optimization of reaction conditions, such as temperature and the timing of reagent addition, to maximize the yield of the desired product. tandfonline.comingentaconnect.com The ability to sequentially acquire spectra provides deep insight into reaction mechanisms and kinetics. magritek.comresearchgate.net

Below is a representative table of expected ¹H-NMR chemical shifts for this compound. The exact values can vary slightly depending on the solvent and other experimental conditions.

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₂-CN | ~2.6 | Triplet |

| -CH₂-CH₂-N₃ | ~1.9 | Multiplet |

| -CH₂-N₃ | ~3.5 | Triplet |

Interactive Data Table: Representative ¹H-NMR Data for this compound

This table is based on typical chemical shift values for alkyl nitriles and alkyl azides.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of synthesized compounds and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, making it well-suited for the characterization of compounds like this compound and its reaction products. ESI-MS is often coupled with liquid chromatography (LC-MS) to separate components of a mixture before detection. nih.govspectroscopyonline.com

In the context of this compound research, ESI-MS would be used to confirm the successful synthesis of the target molecule by identifying its molecular ion peak. For example, in the synthesis of 4-aminobutanenitrile from this compound, ESI-MS would be used to verify the presence of the product by detecting its corresponding molecular ion. spectroscopyonline.com Tandem mass spectrometry (ESI-MS/MS) can provide further structural confirmation by analyzing the fragmentation patterns of the molecular ion. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Nitrile Stretching Frequencies

The nitrile group (C≡N) in this compound has a characteristic stretching vibration that appears in a relatively uncongested region of the IR spectrum, typically between 2210 and 2260 cm⁻¹. orgchemboulder.comuobabylon.edu.iq For aliphatic nitriles like this compound, this peak is expected to be sharp and of medium intensity, appearing around 2250 cm⁻¹. uobabylon.edu.iqresearchgate.net The position and intensity of this band can provide information about the molecular environment of the nitrile group. For instance, conjugation with a double bond or an aromatic ring would shift the absorption to a lower frequency. uobabylon.edu.iq

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | 2260–2210 |

| Azide (B81097) | N₃ asymmetric stretch | ~2100 |

This table provides a general range for these functional groups.

Vibrational Stark Effect (VSE) Studies for Local Electrostatic Environment Analysis

The Vibrational Stark Effect (VSE) describes the change in a vibrational frequency due to an external electric field. smoldyn.orgresearchgate.net The nitrile group is an excellent probe for VSE studies because its stretching frequency is sensitive to the local electrostatic environment. researchgate.netnih.gov By measuring the shift in the nitrile stretching frequency, researchers can gain insights into the local electric fields within a molecular system. researchgate.netresearchgate.net

VSE studies on nitrile-containing molecules can quantify non-covalent interactions, such as hydrogen bonds and long-range electrostatic interactions. researchgate.net While direct VSE studies on this compound are not extensively reported in the provided context, the principles are applicable. The azide group also serves as a vibrational probe, and its asymmetric stretching frequency is sensitive to the local environment. nih.gov Comparing the VSE of both the nitrile and azide groups within the same molecule could provide a more comprehensive picture of the local electrostatics. The ability to correlate nitrile IR frequencies to local electrostatics is a powerful tool for understanding molecular interactions in various chemical and biological systems. researchgate.net

Theoretical and Computational Investigations of 4 Azidobutanenitrile

Quantum Mechanical Studies

Quantum mechanical methods are indispensable tools for probing the electronic environment of molecules like 4-azidobutanenitrile. openaccessjournals.comscholars.direct These approaches, which solve the Schrödinger equation, can provide highly accurate information on molecular structures, energies, and properties. openaccessjournals.com

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size. q-chem.commdpi.com For this compound, DFT calculations could be employed to predict a variety of properties. By modeling the electron density, DFT can determine optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting chemical reactivity. q-chem.comosti.gov

For instance, a DFT study could map the electrostatic potential surface to identify electrophilic and nucleophilic sites, offering predictions about how this compound might interact with other reagents. While specific DFT studies on this compound are not prevalent in the literature, the methodology has been successfully applied to similar azide-containing compounds, demonstrating its potential. chemrxiv.org

Table 1: Potential DFT-Calculated Properties for this compound

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Vibrational Frequencies | Allows for the assignment of peaks in experimental IR and Raman spectra. |

| HOMO/LUMO Energies | The energy gap indicates kinetic stability and susceptibility to electronic excitation. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites of chemical attack. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into their dynamic behavior and conformational landscapes. ebsco.comnih.gov

Elucidation of Conformational Dynamics

The flexible butyl chain of this compound allows for a variety of conformations. The study of these different spatial arrangements is known as conformational analysis. MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. auremn.org.brutdallas.edu This information is critical for understanding how the molecule's shape influences its reactivity and interactions with its environment. By simulating the molecule over time, researchers can observe the transitions between different conformations and determine their relative populations. arxiv.org

Modeling of Reaction Pathways and Intermediate Stabilities

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. consensus.appresearchgate.netescholarship.org For this compound, computational modeling could be used to investigate the mechanisms of its key reactions, such as its reduction to 4-aminobutanenitrile or its participation in Staudinger reactions. researchgate.netresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. researchgate.net This can help to rationalize experimental observations, such as reaction rates and product distributions, and to predict the feasibility of new synthetic routes.

| Intermediate Structures | The geometries of any stable species formed during the reaction. |

Computational Catalysis Research

Computational methods are increasingly used to design and understand catalytic processes. nih.govwikipedia.orgfrontiersin.organl.gov In the context of this compound, computational catalysis could be applied to study its conversion to other valuable chemicals. For example, the cobalt(II)-catalyzed reduction of this compound has been reported, and computational modeling could be used to elucidate the mechanism of this catalytic cycle. researchgate.net

Such studies would involve modeling the interaction of the substrate with the catalyst, identifying the key catalytic intermediates, and determining the rate-limiting step of the reaction. This knowledge can guide the development of more efficient and selective catalysts for the transformations of this compound. osti.govuib.no

Prediction of Activation Energies and Site Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the kinetic and thermodynamic parameters of chemical reactions. coe.educolumbia.edu These methods allow for the in-silico exploration of reaction pathways and the identification of the most likely sites for chemical attack.

Activation Energies: The prediction of activation energies is crucial for understanding reaction rates. dominican.edu Computational approaches, such as DFT and higher-level ab initio methods, can be used to locate the transition state (TS) structures along a reaction coordinate. coe.edustackexchange.com The energy difference between the reactants and the transition state provides the activation energy barrier. For a molecule like this compound, computational models could predict the activation energies for various reactions, such as cycloadditions or reductions. Machine learning models, trained on large datasets of known reactions, are also emerging as a method to predict activation energies with increasing accuracy.

Site Reactivity: Identifying the most reactive sites within a molecule is fundamental to predicting its chemical behavior. Several computational descriptors are used to determine site reactivity:

Frontier Molecular Orbital (FMO) Theory: This theory posits that the reactivity of a molecule is governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). uchile.cl The locations of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the azide (B81097) group, making it susceptible to electrophilic attack, while the LUMO may be distributed around the nitrile group and the carbon backbone, indicating sites for nucleophilic attack.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, provide a more quantitative measure of local reactivity. uchile.cl They can pinpoint the specific atoms most susceptible to electrophilic, nucleophilic, or radical attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the terminal nitrogen of the azide and the nitrogen of the nitrile would be expected to show negative potential.

To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Mulliken Atomic Charge |

| N (azide, terminal) | 0.05 | 0.25 | -0.45 |

| N (azide, central) | 0.01 | 0.02 | +0.50 |

| N (azide, attached to C) | 0.03 | 0.10 | -0.20 |

| C (nitrile) | 0.20 | 0.08 | +0.15 |

| N (nitrile) | 0.15 | 0.18 | -0.35 |

Note: The values in this table are illustrative and not based on actual published research.

Advanced Applications in Organic Synthesis and Materials Science Research

Design and Synthesis of Complex Molecules and Advanced Intermediates

4-Azidobutanenitrile serves as a crucial precursor in the synthesis of a variety of complex molecules and advanced intermediates. lookchem.com One notable application is in the preparation of 4-aminobutanenitrile. ingentaconnect.comtandfonline.comresearchgate.nettandfonline.com This transformation is significant as 4-aminobutanenitrile is an important synthetic intermediate for therapeutics targeting neurological disorders such as Parkinson's and Alzheimer's diseases. ingentaconnect.comresearchgate.nettandfonline.com

The synthesis of 4-aminobutanenitrile from this compound has been explored through various methods, including a cobalt(II) catalyzed reduction with sodium borohydride (B1222165) and a one-pot Staudinger reduction. ingentaconnect.comtandfonline.comresearchgate.nettandfonline.com However, these methods have been reported to have low yields. ingentaconnect.comtandfonline.comresearchgate.nettandfonline.com An improved Staudinger reduction protocol has been developed using pyridine (B92270) as a solvent and a controlled addition of water and temperature increase, leading to a significantly higher yield of 69%. ingentaconnect.comresearchgate.nettandfonline.com This improved method highlights the utility of this compound as a starting material for producing valuable and otherwise difficult-to-synthesize intermediates.

Furthermore, this compound has been utilized in the synthesis of noncanonical amino acids. Specifically, it was a key reactant in the multi-gram scale synthesis of 4-(6-(3-azidopropyl)-s-tetrazin-3-yl) phenylalanine (pTAF). nih.gov This bifunctional amino acid contains both an azide (B81097) and a tetrazine group, which are mutually orthogonal bioorthogonal handles. nih.gov The synthesis involved the reaction of Boc-l-4-cyanophenylalanine with this compound in the presence of hydrazine (B178648) hydrate (B1144303) and 3-mercaptopropionic acid. nih.gov This demonstrates the role of this compound in creating complex, multifunctional molecules for applications in chemical biology and protein engineering.

Development of Novel Materials via Azide-Based Linkages

The azide functionality of this compound is particularly useful for the construction of novel materials through various "click chemistry" reactions, most notably azide-alkyne cycloadditions.

Functional Hydrogel Biomaterials through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is a key component in the development of advanced hydrogel biomaterials. Its azide group can readily participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with strained alkynes, such as bicyclononyne (BCN), to form stable triazole linkages. nih.govresearchgate.net This method is highly efficient and biocompatible, making it ideal for creating materials for biological applications. utoronto.caresearchgate.net

Researchers have synthesized photodegradable hydrogels by reacting this compound-modified crosslinkers with four-arm poly(ethylene glycol) (PEG) end-functionalized with BCN (PEG-tetraBCN). nih.govresearchgate.netbiorxiv.org The resulting hydrogels exhibit tunable mechanical properties and can be designed to degrade upon exposure to specific wavelengths of light. nih.govresearchgate.net This allows for the spatiotemporal control of the hydrogel's properties, which is highly desirable for applications in tissue engineering and controlled drug delivery. researchgate.netutoronto.ca The gelation via SPAAC is spontaneous and can occur under physiological conditions, which is a significant advantage for encapsulating living cells. nih.govresearchgate.netutoronto.ca

Integration into Photolabile Crosslinkers for Wavelength-Selective Photodegradation

A particularly innovative application of this compound is its incorporation into photolabile crosslinkers for creating hydrogels that can be degraded with visible light in a wavelength-selective manner. nih.govresearchgate.net Ruthenium-based complexes, such as Ru(2,2'-biquinoline)₂(this compound)₂ (Rubiq) and Ru(2,2'-bipyridine)₂(this compound)₂ (Rubpy), have been synthesized where this compound acts as a ligand. nih.govresearchgate.netbiorxiv.org

These ruthenium complexes serve as crosslinkers that can be cleaved by specific wavelengths of visible light (red and green light, respectively). nih.govresearchgate.net Upon light absorption, the ruthenium complex undergoes a ligand exchange process, leading to the cleavage of the crosslink and the degradation of the hydrogel. nih.govresearchgate.net This allows for multiplexed material degradation, where different parts of a hydrogel can be selectively degraded by using different colors of light. nih.govresearchgate.net This technology has significant potential for creating complex, four-dimensional biomaterials for advanced cell culture and patterned organoid development. nih.govresearchgate.net

| Photolabile Crosslinker | Activating Wavelength (Color) |

| Ru(2,2'-biquinoline)₂(this compound)₂ (Rubiq) | >617 nm (Red) |

| Ru(2,2'-bipyridine)₂(this compound)₂ (Rubpy) | >530 nm (Green) |

| ortho-Nitrobenzyl (oNB) based crosslinker | >405 nm (Blue) |

Table based on data from reference nih.govresearchgate.net

Contributions to Catalysis Development

While direct applications of this compound in catalysis are less documented, its derivatives and the chemical principles it embodies are relevant to catalysis development.

Ligand Design in Transition Metal Catalysis (e.g., NHC-Copper Complexes)

The structural motifs present in molecules derived from this compound, such as the nitrile and the potential for forming heterocyclic structures, are relevant to ligand design in transition metal catalysis. N-heterocyclic carbenes (NHCs) are a prominent class of ligands that have seen widespread use in catalysis, particularly with copper complexes. sigmaaldrich.commdpi.combeilstein-journals.org

The synthesis of functionalized NHC ligands can be complex, and versatile building blocks are highly sought after. While there is no direct evidence of this compound being used to synthesize NHC ligands in the provided search results, its bifunctional nature makes it a plausible candidate for the synthesis of novel NHC precursors. The nitrile group could be transformed into various coordinating moieties, while the azide allows for the introduction of other functionalities through click chemistry. The development of new NHC-copper complexes is an active area of research, with applications in a wide range of organic transformations, including reductions, cycloadditions, and cross-coupling reactions. sigmaaldrich.combeilstein-journals.org The modularity of NHC ligands is key to their success, and building blocks like this compound could contribute to expanding the library of available ligands. sigmaaldrich.commdpi.com

Strategic Roles in Interdisciplinary Chemical Research

The versatility of this compound positions it as a valuable tool in interdisciplinary chemical research, bridging organic synthesis, materials science, and chemical biology. wecmelive.comkcl.ac.uk Its ability to participate in bioorthogonal reactions makes it suitable for creating sophisticated tools for studying biological systems. nih.gov For example, the incorporation of this compound-derived noncanonical amino acids into proteins allows for site-specific protein modification, enabling the study of protein function and the development of protein-based therapeutics. nih.gov

Facilitation of Protein Modification and Bioconjugation Strategies

The covalent modification of proteins is a fundamental tool in chemical biology and drug discovery, enabling the study of protein function, the development of protein-based therapeutics, and the creation of novel biomaterials. kbdna.comnih.gov The azide group of this compound is particularly well-suited for this purpose, as it is a bioorthogonal handle. This means it is chemically inert to most biological functional groups but can be made to react selectively and efficiently with a specific partner group, a key principle in "click chemistry" and the Staudinger ligation. researchgate.netsigmaaldrich.com

These chemoselective ligation strategies are widely used for labeling and conjugating biomolecules. researchgate.netlumiprobe.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, where an azide reacts with a terminal alkyne to form a stable triazole linkage. sigmaaldrich.comlumiprobe.com An alternative is the Staudinger ligation, which involves the reaction of an azide with a specifically engineered phosphine (B1218219) to form an amide bond. nih.govraineslab.comthermofisher.com These reactions proceed under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules like proteins without disrupting their structure or function. researchgate.net

A specific and advanced application showcasing the utility of this compound is in the creation of noncanonical amino acids (ncAAs) for sophisticated protein engineering. nih.gov Detailed research has demonstrated the use of this compound as a key reactant in the synthesis of 4-(6-(3-azidopropyl)-s-tetrazin-3-yl)phenylalanine (pTAF). nih.gov In this synthesis, the nitrile group of this compound participates in the formation of a tetrazine ring, while its azide group is retained in the final amino acid structure. nih.gov This ncAA, pTAF, is then genetically encoded and incorporated into proteins. nih.gov The resulting engineered protein possesses two distinct and mutually orthogonal bioorthogonal handles: the tetrazine and the azide (originally from this compound). nih.gov This allows for the site-specific, one-pot dual labeling of the protein with different molecules, such as fluorophores or drugs, enabling the creation of complex protein multiconjugates for diagnostics and therapy. nih.gov

Precursor for Neurological Disorder Therapeutics (e.g., via 4-aminobutanenitrile)

This compound serves as a crucial synthetic precursor to 4-aminobutanenitrile, a compound identified as an important intermediate in the development of therapeutics for neurological disorders, including Parkinson's and Alzheimer's diseases. nih.govraineslab.comnih.govnih.gov The core of this application lies in the chemical reduction of the azide moiety in this compound to a primary amine, yielding 4-aminobutanenitrile. sigmaaldrich.com

Several synthetic methods have been investigated to achieve this transformation efficiently. The Staudinger reduction is a well-known method for converting azides to amines. sigmaaldrich.com Research into the one-pot Staudinger reduction of this compound using triphenylphosphine (B44618) in THF, however, resulted in low yields. nih.govsigmaaldrich.com Analysis revealed that the reaction forms a stable iminophosphorane intermediate, and elevating the temperature is necessary to promote the final hydrolysis step to the desired amine. nih.govsigmaaldrich.com

To address these challenges, a modified Staudinger reduction protocol was developed. This improved method involves using pyridine as the solvent, adding water after a few hours to facilitate hydrolysis, and increasing the temperature to 40 °C. nih.govsigmaaldrich.com These optimized conditions significantly improved the yield of 4-aminobutanenitrile to 69%. nih.govsigmaaldrich.com Other reduction strategies, such as using cobalt(II) catalysis with sodium borohydride, have also been explored but were found to be low yielding in some hands. nih.govsigmaaldrich.com

The following table summarizes research findings on the synthesis of 4-aminobutanenitrile from its azide precursor.

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| This compound | Triphenylphosphine, H₂O | THF | rt to 40 °C | Low | nih.gov, sigmaaldrich.com |

| This compound | CoCl₂·6H₂O, NaBH₄ | H₂O | Not specified | Low | sigmaaldrich.com |

| This compound | Triphenylphosphine, H₂O | Pyridine | 40 °C | 69% | nih.gov, sigmaaldrich.com |

This table presents data from published research on the chemical reduction of this compound.

The resulting product, 4-aminobutanenitrile, is noted to be unstable at room temperature, and is often converted to its more stable hydrochloride salt (4-aminobutanenitrile·HCl) for storage and further use. nih.govsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Azidobutanenitrile in a laboratory setting?

- Methodological Answer : Synthesis should prioritize safety due to the compound’s azide group, which is thermally unstable and shock-sensitive. Use inert atmospheres (e.g., nitrogen) and low-temperature conditions (0–5°C) to minimize decomposition risks. Characterize intermediates via FTIR to confirm nitrile and azide functional groups (peaks at ~2100 cm⁻¹ for nitrile and ~2100–2200 cm⁻¹ for azide). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate high-purity product .

Q. How can researchers ensure reproducibility in stability studies of this compound?

- Methodological Answer : Design stability tests under controlled conditions (temperature, humidity, light). Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH) over 30 days can predict shelf-life. Include triplicate samples and statistical analysis (e.g., ANOVA) to validate data consistency. Store samples in amber vials at –20°C to prevent photodegradation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C) and HRMS for structural confirmation. For ¹H NMR, expect signals for the nitrile-adjacent CH₂ group (δ 2.5–3.0 ppm) and azide-bearing CH₂ (δ 3.5–4.0 ppm). Use IR to verify azide absence post-reaction, ensuring no residual NaN₃. Cross-validate with elemental analysis (C, H, N) to confirm purity >98% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction kinetics data for this compound under varying solvents?

- Methodological Answer : Conduct kinetic studies in polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene) to assess solvent effects. Use stopped-flow UV-Vis spectroscopy to track azide decomposition rates. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Reconcile contradictions by testing solvent purity (e.g., water content) and ensuring inert reaction conditions. Publish raw datasets with error margins (SD/SE) for transparency .

Q. What strategies optimize the regioselectivity of this compound in click chemistry applications?

- Methodological Answer : Screen copper(I) catalysts (e.g., CuBr vs. TBTA ligands) to enhance azide-alkyne cycloaddition efficiency. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model transition states and predict regioselectivity. Validate with LC-MS to identify major/minor cycloadducts. Compare experimental vs. computational outcomes to refine mechanistic hypotheses .

Q. How should researchers address conflicting toxicity profiles reported for this compound?

- Methodological Answer : Re-evaluate in vitro assays (e.g., Ames test, MTT assay) using standardized protocols (OECD guidelines). Test metabolite formation via LC-QTOF-MS to identify toxic intermediates (e.g., cyanide release). Cross-reference with in silico tools (ECOSAR, TEST) to predict ecotoxicity. Publish full experimental conditions (cell lines, exposure times) to clarify discrepancies .

Data Management and Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (IC₅₀ calculation). Apply the Hill equation to model cooperative effects. Include control groups and use the Benjamini-Hochberg correction for multiple comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) for robustness .

Q. How can researchers mitigate bias in spectral data interpretation for this compound?

- Methodological Answer : Implement blind analysis by assigning sample codes to avoid confirmation bias. Use automated peak integration (e.g., MestReNova) with manual validation. Cross-check assignments against reference spectra from peer-reviewed databases (e.g., SDBS). Archive raw spectral files in repositories like Zenodo for peer review .

Tables for Key Data

| Parameter | Analytical Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC-UV | ≥98% (area normalization) | |

| Thermal Stability | DSC/TGA | Decomposition onset >120°C | |

| Cytotoxicity (IC₅₀) | MTT assay | ≤50 µM (HeLa cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.